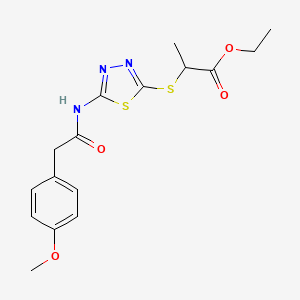
5-((3-Methoxypyrrolidin-1-yl)methyl)-2,4-dimethylthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((3-Methoxypyrrolidin-1-yl)methyl)-2,4-dimethylthiazole is a heterocyclic compound that features a thiazole ring substituted with a methoxypyrrolidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Methoxypyrrolidin-1-yl)methyl)-2,4-dimethylthiazole typically involves the reaction of 2,4-dimethylthiazole with a suitable methoxypyrrolidine derivative. One common method involves the use of a nucleophilic substitution reaction where the methoxypyrrolidine acts as a nucleophile, attacking the electrophilic carbon on the thiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
5-((3-Methoxypyrrolidin-1-yl)methyl)-2,4-dimethylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any present carbonyl groups.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the thiazole ring.
Wissenschaftliche Forschungsanwendungen
5-((3-Methoxypyrrolidin-1-yl)methyl)-2,4-dimethylthiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-((3-Methoxypyrrolidin-1-yl)methyl)-2,4-dimethylthiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethylthiazole: A simpler thiazole derivative without the methoxypyrrolidine moiety.
3-Methoxypyrrolidine: A pyrrolidine derivative with a methoxy group, lacking the thiazole ring.
Thiazole Derivatives: Various thiazole compounds with different substituents on the ring.
Uniqueness
5-((3-Methoxypyrrolidin-1-yl)methyl)-2,4-dimethylthiazole is unique due to the combination of the thiazole ring and the methoxypyrrolidine moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler thiazole or pyrrolidine derivatives.
Eigenschaften
IUPAC Name |
5-[(3-methoxypyrrolidin-1-yl)methyl]-2,4-dimethyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-8-11(15-9(2)12-8)7-13-5-4-10(6-13)14-3/h10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQJWDLOFMGFAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCC(C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2814668.png)

![4-[(3-Fluorocyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2814672.png)

![8-(cyclohex-3-ene-1-carbonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2814675.png)
![2-Chloro-N-[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]acetamide](/img/structure/B2814676.png)
![4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2814677.png)
![2-amino-6-benzyl-4-(3-bromophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2814678.png)



![2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2814687.png)
![3-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]prop-1-ene](/img/structure/B2814688.png)
